molecular formula C24H21N5O2S B2954017 3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-65-9

3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2954017
CAS RN: 866812-65-9
M. Wt: 443.53
InChI Key: TWGTXFWTOKIBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Material Development

Quinazoline derivatives, including structures similar to 3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine, have been extensively researched for their applications in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, proving valuable for the creation of novel optoelectronic materials. Notably, derivatives are used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, highlighting their significance in luminescent small molecules and chelate compounds for photo- and electroluminescence applications. Arylvinylsubstituted quinazolines, in particular, are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors, demonstrating the versatility of quinazoline derivatives in optoelectronic advancements (Lipunova et al., 2018).

Medicinal Chemistry Innovations

Quinazoline and its derivatives have been recognized for their substantial contributions to medicinal chemistry, offering a broad spectrum of biological activities. The incorporation of quinazoline structures into various compounds has been instrumental in developing new potential medicinal agents. This is particularly evident in the design of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, which have demonstrated antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Such developments underscore the role of quinazoline derivatives in addressing the challenge of antibiotic resistance, showcasing their potential in creating effective therapeutic solutions (Tiwary et al., 2016).

Central Nervous System (CNS) Drug Synthesis

Functional chemical groups, including quinazoline derivatives, have been identified as promising leads for synthesizing compounds with potential CNS activity. The exploration of heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) has revealed that compounds containing quinazoline structures may exhibit a range of CNS effects, from depression to euphoria and convulsion. This indicates the possibility of quinazoline derivatives being utilized in developing new drugs for treating CNS disorders, highlighting the compound's relevance in synthesizing novel therapeutic agents (Saganuwan, 2017).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-8-11-18(12-9-15)25-22-20-6-4-5-7-21(20)29-23(26-22)24(27-28-29)32(30,31)19-13-10-16(2)17(3)14-19/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGTXFWTOKIBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.